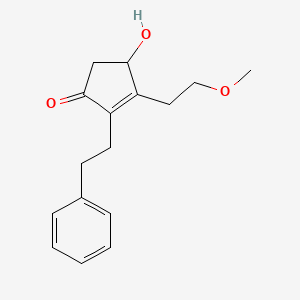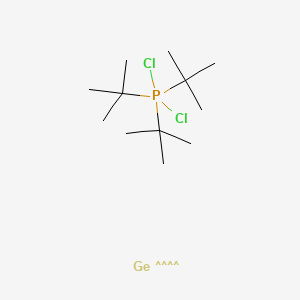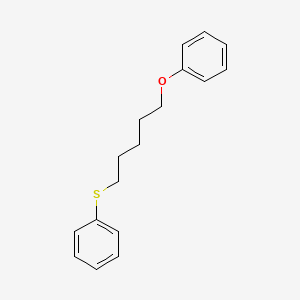
Thiophene, 3-(1-bromoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-(1-bromoethyl)- can be achieved through several methods. One common approach involves the bromination of 3-ethylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of Thiophene, 3-(1-bromoethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation, recrystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3-(1-bromoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol, or primary amines in ethanol.
Oxidation: Hydrogen peroxide in acetic acid, or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), or sodium borohydride in ethanol.
Major Products
Substitution: Thiophene, 3-(1-alkoxyethyl)-, Thiophene, 3-(1-aminoethyl)-.
Oxidation: Thiophene, 3-(1-bromoethyl)-1-oxide, this compound1,1-dioxide.
Reduction: Thiophene, 3-ethyl.
Applications De Recherche Scientifique
Thiophene, 3-(1-bromoethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mécanisme D'action
The mechanism of action of Thiophene, 3-(1-bromoethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Thiophene, 3-(1-bromoethyl)- can be compared with other similar compounds such as:
Thiophene, 2-(1-bromoethyl)-: Differing in the position of the bromine atom, which can affect its reactivity and applications.
Thiophene, 3-(1-chloroethyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Thiophene, 3-(1-iodoethyl)-:
The uniqueness of Thiophene, 3-(1-bromoethyl)- lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
57846-05-6 |
|---|---|
Formule moléculaire |
C6H7BrS |
Poids moléculaire |
191.09 g/mol |
Nom IUPAC |
3-(1-bromoethyl)thiophene |
InChI |
InChI=1S/C6H7BrS/c1-5(7)6-2-3-8-4-6/h2-5H,1H3 |
Clé InChI |
XXTBLEISCRHFLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)




![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)

![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)



